molecular formula C25H22N2O3S B2439567 (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006016-78-9

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2439567
CAS No.: 1006016-78-9
M. Wt: 430.52
InChI Key: KQTWGUWORBZSEU-QPLCGJKRSA-N
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Description

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by reacting 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivative is then subjected to further reactions to introduce the benzoyl and ethoxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and ethoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as an anticancer and anti-inflammatory agent . Studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce inflammation by modulating the activity of key cytokines such as IL-6 and TNF-α .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit key signaling pathways that regulate cell proliferation and survival . This includes the inhibition of kinases involved in the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl and ethoxyethyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-benzoyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-2-30-17-16-27-21-10-6-7-11-22(21)31-25(27)26-24(29)20-14-12-19(13-15-20)23(28)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWGUWORBZSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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